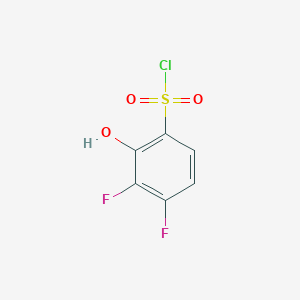

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride, also known as DFHBSC, is a highly reactive and versatile reagent used in organic synthesis. It is an important building block for many pharmaceuticals, agrochemicals, and other fine chemicals. DFHBSC is a relatively new reagent and has been gaining popularity in the scientific community due to its unique reactivity and versatility.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complex Molecules

Researchers have developed methods for synthesizing complex molecules using polyfluoroalkoxysulfonyl phthalonitriles and corresponding zinc and cobalt phthalocyanines. This process involves the reaction of dicyanobenzene-4-sulfonyl chloride with polyfluoro alcohols, leading to the formation of polyfluoroalkoxysulfonyl benzenes. These compounds are pivotal in studying the electronic properties of phthalocyanine complexes, revealing the stabilizing effects of polyfluoroalkoxysulfonyl groups on the complexes' molecular orbitals (Kondratenko et al., 1999).

Development of High-Purity Chemical Intermediates

The use of sulfonyl chloride derivatives in directing fluorine substitution has facilitated the preparation of high-purity chemical intermediates such as 1-chloro-2,6-difluorobenzene. This process is critical for producing active ingredients in agricultural and pharmaceutical applications, showcasing the role of sulfonyl chloride derivatives in enhancing the purity and yield of key chemical products (Moore, 2003).

Environmental Applications and Degradability Studies

Sodium p-perfluorous nonenoxybenzene sulfonate (OBS), a compound structurally related to 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride, has been investigated for its degradability as an alternative to persistent organic pollutants like perfluorooctane sulfonate (PFOS). OBS has shown potential for better environmental degradability compared to other perfluorinated chemicals, suggesting the importance of structural considerations in designing more eco-friendly chemicals (Bao et al., 2017).

Advancements in Organic Chemistry

Research in organic chemistry has led to the development of novel methods for the synthesis of fluorinated compounds, including those involving sulfonyl chloride derivatives. These methods facilitate the synthesis of complex molecules with potential applications in various industrial and pharmaceutical fields, illustrating the versatility and significance of sulfonyl chloride derivatives in modern chemistry (Stavber & Stavber, 2010).

Safety and Hazards

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is classified as a dangerous substance. It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3,4-difluoro-2-hydroxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O3S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWSLDYTJKDTRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)O)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide](/img/structure/B2528014.png)

![ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2528023.png)

![{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2528024.png)

![7-Methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528032.png)